

# Spectral Analysis of 4-(Trifluoromethyl)phenylacetonitrile: A Technical Guide

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## Compound of Interest

**Compound Name:** 4-(Trifluoromethyl)phenylacetonitrile

**Cat. No.:** B1294351

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This technical guide provides a comprehensive overview of the spectral data for **4-(Trifluoromethyl)phenylacetonitrile**, a key building block in pharmaceutical and agrochemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex synthetic pathways.

## Summary of Spectral Data

The key spectral data for **4-(Trifluoromethyl)phenylacetonitrile** (CAS No: 2338-75-2, Molecular Formula:  $C_9H_6F_3N$ , Molecular Weight: 185.15 g/mol) are summarized in the tables below. This data is crucial for confirming the structure and purity of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.70	d	2H	Ar-H
7.50	d	2H	Ar-H
3.89	s	2H	-CH <sub>2</sub> -CN

Solvent: CDCl<sub>3</sub>

<sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
135.2	Ar-C-CH <sub>2</sub>
131.5 (q, J = 32.8 Hz)	C-CF <sub>3</sub>
127.5	Ar-CH
126.2 (q, J = 3.8 Hz)	Ar-CH
123.8 (q, J = 272.5 Hz)	-CF <sub>3</sub>
117.1	-CN
22.9	-CH <sub>2</sub> -

Solvent: CDCl<sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum for **4-(Trifluoromethyl)phenylacetonitrile** was obtained using Attenuated Total Reflectance (ATR).

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2258	Strong	C≡N stretch
1620	Medium	C=C aromatic stretch
1327	Strong	C-F stretch (CF <sub>3</sub> )
1169, 1128, 1070	Strong	C-F stretch (CF <sub>3</sub> )
843	Strong	C-H out-of-plane bend (p-disubstituted)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. The data presented here is from Electron Ionization (EI) mass spectrometry.

m/z	Relative Intensity (%)	Assignment
185	100	[M] <sup>+</sup> (Molecular Ion)
166	25	[M-F] <sup>+</sup>
146	15	[M-CF] <sup>+</sup>
116	30	[M-CF <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. These represent standard methodologies and may be adapted based on the specific instrumentation available.

## NMR Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer.

- Sample Preparation: Approximately 10-20 mg of **4-(Trifluoromethyl)phenylacetonitrile** was dissolved in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- $^1\text{H}$  NMR Acquisition: The proton spectrum was acquired using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.
- $^{13}\text{C}$  NMR Acquisition: The carbon spectrum was acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.
- Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected using the instrument's software. Chemical shifts were referenced to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta = 7.26$  ppm for  $^1\text{H}$  and  $\delta = 77.16$  ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond ATR accessory.[\[1\]](#)

- Sample Preparation: A small amount of the solid **4-(Trifluoromethyl)phenylacetonitrile** was placed directly onto the diamond crystal of the ATR accessory.
- Acquisition: The spectrum was recorded over the range of 4000-400  $\text{cm}^{-1}$  by co-adding 16 scans at a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted.
- Data Processing: The resulting transmittance spectrum was converted to absorbance.

## Mass Spectrometry (MS)

The mass spectrum was obtained using a Thermo Fisher Scientific ISQ EC/ISQ QD Single Quadrupole GC-MS system.

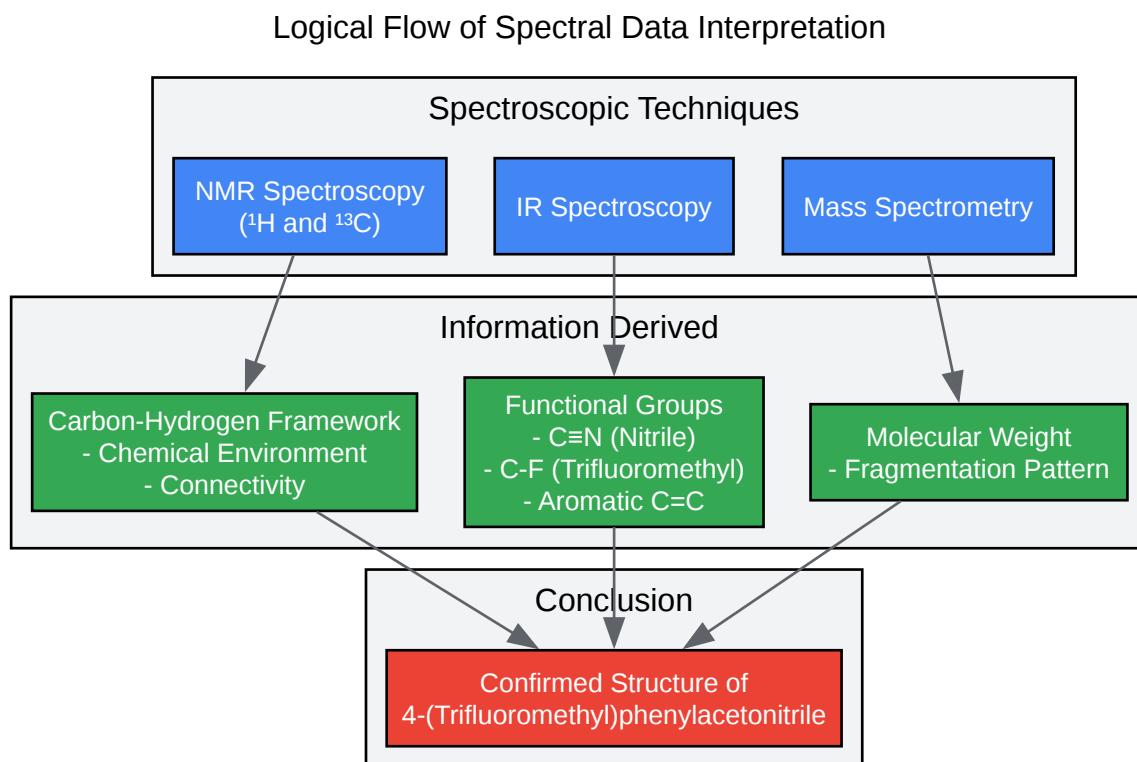
- Sample Introduction: A dilute solution of **4-(Trifluoromethyl)phenylacetonitrile** in dichloromethane was injected into the gas chromatograph (GC) equipped with a capillary

column. The GC oven temperature was programmed to ramp from 50 °C to 250 °C at a rate of 10 °C/min.

- Ionization: As the compound eluted from the GC column, it entered the mass spectrometer's ion source, where it was ionized by electron impact (EI) at 70 eV.
- Mass Analysis: The resulting ions were separated by the quadrupole mass analyzer based on their mass-to-charge ratio ( $m/z$ ) over a scan range of 50-500 amu.
- Data Processing: The mass spectrum corresponding to the chromatographic peak of **4-(Trifluoromethyl)phenylacetonitrile** was extracted and plotted.

## Data Interpretation and Structural Elucidation

The spectral data presented provides a clear and consistent picture of the molecular structure of **4-(Trifluoromethyl)phenylacetonitrile**. The following diagram illustrates the relationship between the different spectral techniques and the structural information they provide.



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Caption: Workflow of spectral data integration for structural elucidation.

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## References

- 1. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem  
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